molecular formula C20H19FN2O2 B2611058 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine CAS No. 941954-55-8

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine

Cat. No.: B2611058
CAS No.: 941954-55-8
M. Wt: 338.382
InChI Key: ZNHNLDGNTPXBIL-UHFFFAOYSA-N
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Description

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic chemical compound of significant interest in medicinal chemistry and chemical biology research. This compound features a quinoline core, a privileged scaffold in drug discovery, which is functionalized with a morpholine ring and a 4-fluorobenzyloxy group. The morpholine group is a common pharmacophore known to improve aqueous solubility and influence the metabolic stability and bioavailability of drug candidates . The incorporation of a fluorine atom on the benzyl group is a classic strategy in lead optimization, as it can fine-tune a molecule's electronic properties, membrane permeability, and overall pharmacokinetic profile. While specific biological data for this compound is proprietary, its molecular architecture suggests potential as a key intermediate in the synthesis of more complex bioactive molecules. Researchers may employ this compound in the development of targeted chemical libraries for high-throughput screening against various therapeutic targets, particularly those where morpholine-containing compounds have shown activity. It is also a valuable candidate for structure-activity relationship (SAR) studies aimed at optimizing interactions with enzyme active sites. The synthesis of such specialized compounds often relies on advanced techniques like Solid-Phase Peptide Synthesis (SPPS) to manage the challenges associated with hydrophobic and aggregation-prone intermediates . This product is intended for laboratory research purposes only. It is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[8-[(4-fluorophenyl)methoxy]quinolin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c21-17-7-4-15(5-8-17)14-25-18-3-1-2-16-6-9-19(22-20(16)18)23-10-12-24-13-11-23/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNHNLDGNTPXBIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(C=CC=C3OCC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a cyclization reaction involving aniline derivatives and carbonyl compounds under acidic or basic conditions.

    Introduction of the 4-Fluorobenzyl Group: The 4-fluorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-fluorobenzyl chloride and a suitable nucleophile.

    Attachment of the Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction involving a suitable leaving group on the quinoline core and morpholine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield quinoline N-oxides, while reduction reactions may yield reduced quinoline derivatives.

Scientific Research Applications

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.

    Pharmacology: Research on the compound’s pharmacological properties, including its interactions with biological targets and potential therapeutic effects.

    Chemical Biology: The compound is used as a tool to study biological processes and pathways, including its effects on cellular functions and signaling pathways.

    Industrial Applications: The compound may have applications in the development of new materials, catalysts, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes, receptors, or signaling pathways, leading to its observed biological effects. Detailed studies on the compound’s binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(3-(Chloromethyl)quinolin-2-yl)morpholine Derivatives ()

  • Structure: Features a chloromethyl group at position 3 of the quinoline ring.
  • Activity : Exhibits broad-spectrum antibacterial and antifungal activity (e.g., MIC values of 4a–4e against E. coli and S. aureus range from 12.5–25 µg/mL).
  • Key Difference : The absence of the 4-fluorobenzyloxy group reduces selectivity for eukaryotic vs. prokaryotic targets compared to the target compound.

4-(Quinolin-2-yl)oxy-quinoline 4i ()

  • Structure: Contains a quinoline-oxy-quinoline backbone.
  • Activity : Selective inhibition of Mycobacterium tuberculosis QcrB T313I mutant strain (IC₅₀ < 100 nM).
  • Key Difference: The dual quinoline system lacks the morpholine moiety, leading to reduced solubility and altered pharmacokinetics.

Morpholine-1,2,3-Triazole Hybrids ()

  • Structure: Combines morpholine-substituted quinolines with triazole rings (e.g., compound 6e: 4-(3-(((1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl)methoxy)methyl)quinolin-2-yl)morpholine).
  • Activity : Cytotoxicity against cancer cell lines (e.g., IC₅₀ = 8.2 µM for 6e).

Functional Analogues

4-(4-Nitrobenzyl)morpholine ()

  • Structure: Nitrobenzyl group instead of fluorobenzyloxy-quinoline.
  • Activity : Intermediate in anticancer drug synthesis, with nitro groups facilitating redox activation in hypoxic tumor environments.
  • Key Difference : The nitro group confers higher reactivity but may increase toxicity risks compared to the fluorine substituent.

4-(6-Chloro-2-(pyrrolidin-1-yl)quinolin-4-yl)morpholine ()

  • Structure: Pyrrolidine at position 2 and chloro at position 6 of quinoline.
  • Key Difference : The pyrrolidine ring offers different steric and electronic effects compared to the benzyloxy group.

Comparative Data Table

Compound Substituents Key Activity Potency/Selectivity Source
Target Compound 8-(4-Fluorobenzyloxy), 2-morpholine N/A (structural analog extrapolation) Hypothesized: Improved solubility and metabolic stability -
4-(3-(Chloromethyl)quinolin-2-yl)morpholine (4a–e) 3-chloromethyl Antibacterial (e.g., MIC = 12.5 µg/mL vs. E. coli) Moderate selectivity for Gram-negative bacteria
4-(Quinolin-2-yl)oxy-quinoline 4i Quinoline-oxy-quinoline Antitubercular (QcrB T313I mutant) High mutant selectivity (IC₅₀ < 100 nM)
Morpholine-Triazole Hybrid 6e Triazole-chlorophenyl linker Cytotoxic (IC₅₀ = 8.2 µM) Enhanced cellular uptake via triazole
4-(4-Nitrobenzyl)morpholine 4-nitrobenzyl Anticancer intermediate Requires metabolic activation

Research Implications

The target compound’s 4-fluorobenzyloxy group may improve target affinity and pharmacokinetic profiles compared to nitro or chloromethyl substituents. Its morpholine moiety likely enhances solubility over non-morpholine analogs like 4i . Future studies should prioritize synthesizing and testing this compound against microbial and cancer targets, leveraging insights from structurally related molecules.

Biological Activity

Overview

4-(8-((4-Fluorobenzyl)oxy)quinolin-2-yl)morpholine is a synthetic compound classified as a quinoline derivative. Its structural composition includes a quinoline core, a morpholine ring, and a 4-fluorobenzyl substituent. This unique arrangement of functional groups contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C20H19FN2O2
  • Molecular Weight : 334.4 g/mol

Biological Activities

Research indicates that quinoline derivatives, including this compound, exhibit diverse biological activities. The following sections summarize the key findings regarding its biological properties.

Antimicrobial Activity

Studies have shown that compounds within the quinoline class can possess antimicrobial properties. For instance, derivatives similar to this compound have been investigated for their efficacy against various bacterial strains.

CompoundMIC (μg/mL)Target Organism
This compoundTBDTBD
Reference Compound (e.g., Ciprofloxacin)2Staphylococcus aureus

Note : Further studies are required to establish specific MIC values for this compound.

Anticancer Potential

The compound's interactions with cellular signaling pathways suggest potential anticancer properties. Research indicates that quinoline derivatives may inhibit specific kinases involved in cancer progression.

Mechanism of Action :

  • Inhibition of Kinases : The compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
  • Induction of Apoptosis : By disrupting cellular signaling, it may promote programmed cell death in cancer cells.

Case Studies

  • Study on Kinase Inhibition :
    • In vitro assays demonstrated that compounds structurally similar to this compound exhibited significant inhibition of CDK4/6, leading to reduced proliferation of cancer cell lines (Source: ).
  • Antimicrobial Efficacy Testing :
    • A series of tests were conducted to evaluate the antimicrobial activity against resistant strains of bacteria. The results indicated promising activity, warranting further exploration into its clinical applications (Source: ).

The mechanism by which this compound exerts its biological effects likely involves:

  • Binding Affinity Studies : Assessing how well the compound binds to target enzymes or receptors.
  • Selectivity Assessments : Evaluating its selectivity for specific biological targets over others to minimize side effects.

Q & A

Basic Research Questions

Q. What are the critical reaction conditions for synthesizing 4-(8-((4-fluorobenzyl)oxy)quinolin-2-yl)morpholine, and how do solvent choices influence yield?

  • Methodological Answer : The synthesis of quinoline derivatives often relies on nucleophilic substitution or coupling reactions. Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity for etherification steps involving the 4-fluorobenzyloxy group, while temperature control (60–100°C) minimizes side reactions . For morpholine ring incorporation, reductive amination or Buchwald-Hartwig coupling may require inert atmospheres and palladium catalysts. Solvent polarity directly impacts reaction kinetics and byproduct formation .

Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis (e.g., using Cu-Kα radiation) resolves the quinoline-morpholine conformation and hydrogen-bonding networks. Mean C–C bond lengths (~1.48 Å) and R-factors (<0.05) ensure accuracy .
  • NMR spectroscopy : 19F^{19}\text{F} NMR detects fluorobenzyl group environments (δ ~ -115 ppm), while 1H^{1}\text{H} NMR distinguishes morpholine protons (δ 3.6–3.8 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]+^+ at m/z 379.16) .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer :

  • Antimicrobial : Broth microdilution (MIC assays) against S. aureus and E. coli (CLSI guidelines) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase or protease targets) with IC50_{50} calculations .
  • Cytotoxicity : MTT assays on HEK-293 or cancer cell lines (e.g., IC50_{50} < 50 µM suggests therapeutic potential) .

Advanced Research Questions

Q. How does the 4-fluorobenzyloxy group influence structure-activity relationships (SAR) compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electronegativity enhances metabolic stability and binding affinity via hydrophobic interactions. Comparative SAR studies show that replacing 4-fluorobenzyl with chlorobenzyl reduces antimicrobial activity by 2–4-fold (MIC shift from 8 µg/mL to 16–32 µg/mL) . Density functional theory (DFT) calculations reveal fluorine’s role in lowering LUMO energy, facilitating π-π stacking with biological targets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like bacterial inoculum size (CFU/mL) or cell passage number .
  • Solubility adjustments : Use co-solvents (e.g., DMSO ≤1%) to mitigate false negatives in aqueous assays .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to compare IC50_{50} values across labs, accounting for protocol differences .

Q. How can synthetic routes be optimized to scale up production without compromising purity?

  • Methodological Answer :

  • Flow chemistry : Continuous synthesis reduces reaction time and improves reproducibility for quinoline intermediates .
  • Purification : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity. Monitor byproducts (e.g., de-fluorinated analogs) via LC-MS .
  • Green chemistry : Replace toxic solvents (e.g., dichloromethane) with cyclopentyl methyl ether (CPME) for etherification steps .

Q. What computational methods predict target binding modes and pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Simulate interactions with CYP450 enzymes or bacterial topoisomerases. Docking scores <-7 kcal/mol suggest strong binding .
  • ADMET prediction (SwissADME) : LogP ~2.8 indicates moderate lipophilicity; topological polar surface area (TPSA) ~60 Å2^2 suggests blood-brain barrier exclusion .

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